molecular formula C11H9BFNO2 B3251856 2-Fluoro-5-phenylpyridine-3-boronic acid CAS No. 2121514-00-7

2-Fluoro-5-phenylpyridine-3-boronic acid

Cat. No.: B3251856
CAS No.: 2121514-00-7
M. Wt: 217.01 g/mol
InChI Key: KJPJTWLGLBIZPD-UHFFFAOYSA-N
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Description

2-Fluoro-5-phenylpyridine-3-boronic acid is an organoboron compound with the molecular formula C11H9BFNO2 and a molecular weight of 217.00 . This compound belongs to the boronic acid family, a class of chemicals where an organic group is attached to a B(OH)2 group, making them invaluable building blocks in synthetic organic chemistry . A primary application of this reagent is its use as a key precursor in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . In this widely adopted reaction, boronic acids facilitate the formation of carbon-carbon bonds between aryl halides and their own aryl group, enabling the synthesis of complex biaryl structures that are core scaffolds in many advanced materials and pharmaceuticals . The presence of both a fluorine atom and a phenyl group on the pyridine ring in this specific boronic acid introduces steric and electronic diversity, making it a versatile intermediate for constructing molecular architectures with precise spatial and functional properties. Beyond the Suzuki reaction, boronic acids are also employed in Chan-Lam coupling to form carbon-nitrogen and carbon-oxygen bonds, and they play a role in the field of supramolecular chemistry . Their ability to form reversible covalent complexes with diols, such as those found in sugars, makes them suitable for developing fluorescent sensors and diagnostic tools . Researchers should note that this product is intended For Research Use Only and is not for diagnostic or therapeutic applications . Proper handling procedures should be followed, and specific safety information must be consulted from the supplied Safety Data Sheet prior to use.

Properties

IUPAC Name

(2-fluoro-5-phenylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO2/c13-11-10(12(15)16)6-9(7-14-11)8-4-2-1-3-5-8/h1-7,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPJTWLGLBIZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)C2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301237308
Record name Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-00-7
Record name Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-fluoro-5-phenyl-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301237308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 2-Fluoro-5-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-phenylpyridine-3-boronic acid (CAS: 2121514-00-7) is a specialized heterocyclic building block utilized primarily in the synthesis of complex biaryl and teraryl systems for pharmaceutical applications. Distinguished by its 2-fluoropyridine core flanked by a 3-boronic acid and a 5-phenyl substituent , this compound presents a unique "chemical handle" profile.

While it offers high utility as a nucleophile in Suzuki-Miyaura cross-couplings, it exhibits significant protodeboronation instability due to the electronic synergism between the electronegative fluorine atom and the pyridine nitrogen. Successful utilization requires strict adherence to optimized reaction conditions that mitigate C-B bond cleavage while promoting transmetallation.

Structural & Electronic Analysis

Understanding the electronic landscape of this molecule is critical for predicting its reactivity and stability.

The "Frustrated" Core

The molecule features three competing electronic influences:

  • Pyridine Nitrogen (N1): Strongly electron-withdrawing (inductive and mesomeric), decreasing electron density at C3 and C5.

  • Fluorine Atom (C2): Highly electronegative ($ \chi = 3.98 $), exerting a strong inductive withdrawal (-I) on the adjacent C3-boronic acid.

  • Phenyl Ring (C5): Provides conjugation, slightly stabilizing the pyridine ring but adding steric bulk distal to the reaction center.

Impact on Reactivity
  • Acidity of Boron: The electron-deficient nature of the 2-fluoro-3-pyridyl system makes the boron atom significantly more Lewis acidic than simple phenylboronic acids. This facilitates rapid formation of the boronate "ate" complex (the active species in Suzuki coupling) but also accelerates hydrolytic deboronation.

  • SNAr Susceptibility: The C2-Fluorine is activated for Nucleophilic Aromatic Substitution (

    
    ). Strong nucleophiles (e.g., alkoxides, thiols) used in coupling reactions may displace the fluorine, leading to side products.
    

Physicochemical Profile

PropertySpecificationNotes
IUPAC Name (2-Fluoro-5-phenylpyridin-3-yl)boronic acid
CAS Number 2121514-00-7
Molecular Formula

Molecular Weight 217.01 g/mol
Appearance White to off-white solidHygroscopic
Solubility DMSO, DMF, MeOH, dilute aqueous baseLow solubility in non-polar hydrocarbons
Melting Point >150°C (Decomposes)Boronic acids often dehydrate to boroxines before melting.
pKa (Boronic Acid) Est.[1][2][3] 6.5 - 7.5Lower than phenylboronic acid (~8.8) due to EWG effects.
Storage 2-8°C, Inert AtmosphereCritical: Store under Argon/Nitrogen to prevent oxidation/hydrolysis.

Stability & Handling: The Protodeboronation Challenge

The primary failure mode when using 2-Fluoro-5-phenylpyridine-3-boronic acid is protodeboronation —the replacement of the boronic acid group with a hydrogen atom.

Mechanism of Instability

Unlike simple aryl boronic acids, 2-heteroaryl boronic acids (especially those with a heteroatom adjacent to the boron, like the 2-position or 3-position in pyridine) are prone to rapid C-B bond cleavage.

  • Base-Catalyzed Pathway: Under basic conditions (standard for Suzuki coupling), the boronate anion is formed.

  • Ipso-Protonation: The lone pair on the pyridine nitrogen or the high electron deficiency at C3 stabilizes the transition state for protonation at the carbon bearing the boron.

  • C-B Cleavage: The C-B bond breaks, releasing boric acid and the defunctionalized 2-fluoro-5-phenylpyridine.

Visualization of Degradation Pathway

Protodeboronation Start Boronic Acid (Neutral) AteComplex Boronate 'Ate' Complex (Anionic) Start->AteComplex + Base Base Base (OH-) Base->AteComplex TS Ipso-Protonation Transition State AteComplex->TS H2O / H+ Product Protodeboronated Product (2-Fluoro-5-phenylpyridine) TS->Product C-B Cleavage Byproduct Boric Acid TS->Byproduct

Figure 1: The base-catalyzed protodeboronation pathway common to 2-fluoro-3-pyridyl boronic acids.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Cross-coupling of 2-Fluoro-5-phenylpyridine-3-boronic acid with an aryl bromide, minimizing protodeboronation.

Rationale:

  • Base Selection: Use weak, non-nucleophilic bases (

    
     or 
    
    
    
    ) rather than strong alkoxides to prevent
    
    
    on the fluorine.
  • Solvent System: A mixture of organic/water is required for the inorganic base, but water content should be minimized to reduce proton sources for deboronation. Dioxane/Water (9:1) is ideal.[4]

  • Catalyst: Rapid oxidative addition is necessary to compete with degradation.

    
     or 
    
    
    
    + XPhos are recommended.

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 2-neck round bottom flask or reaction vial.

    • Add Aryl Bromide (1.0 equiv) and 2-Fluoro-5-phenylpyridine-3-boronic acid (1.2 - 1.5 equiv). Note: Excess boronic acid is used to account for some degradation.

    • Add Catalyst:

      
       (3-5 mol%).
      
    • Add Base:

      
       (2.0 - 3.0 equiv).
      
  • Solvent Addition:

    • Add degassed 1,4-Dioxane and Water (ratio 9:1 or 4:1). Concentration should be ~0.1 M - 0.2 M.

    • Crucial: Degas solvents by sparging with Argon for 15 minutes before addition.[5] Oxygen promotes homocoupling and catalyst deactivation.

  • Reaction:

    • Seal the vessel under Argon.

    • Heat to 80°C . Avoid reflux temperatures (>100°C) if possible to suppress protodeboronation.

    • Monitor by LC-MS at 1 hour. If the boronic acid is consumed but starting bromide remains, add a second portion of boronic acid (0.5 equiv).

  • Work-up:

    • Cool to room temperature.[5]

    • Dilute with EtOAc and wash with water/brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography.

Protocol B: MIDA Boronate Protection (Optional Strategy)

If the free boronic acid proves too unstable, converting it to a MIDA (N-methyliminodiacetic acid) boronate is a proven strategy.

  • Reflux the boronic acid with MIDA (1.0 equiv) in Toluene/DMSO (10:1) with a Dean-Stark trap to remove water.

  • The resulting MIDA boronate is air-stable and releases the active boronic acid slowly under hydrolytic coupling conditions, maintaining a low steady-state concentration that favors coupling over decomposition.

Applications in Drug Discovery[4]

This compound acts as a "scaffold hopper" for biphenyl systems. Replacing a phenyl ring with a 2-fluoropyridine ring introduces:

  • H-Bond Acceptance: The pyridine nitrogen can accept hydrogen bonds (if not sterically blocked).

  • Metabolic Stability: Fluorination blocks metabolic oxidation at the C2 position.

  • Conformation Control: The C2-F atom can induce specific torsional angles relative to the C3-substituent due to electrostatic repulsion.

Key Therapeutic Areas:

  • Kinase Inhibitors: The biaryl motif is ubiquitous in Type I and Type II kinase inhibitors (e.g., p38 MAP kinase, VEGFR).

  • MCL-1 Inhibitors: Biaryl systems are often used to disrupt protein-protein interactions in apoptosis pathways.

Recommended Workflow Visualization

Workflow Input Starting Material: 2-Fluoro-5-phenylpyridine-3-boronic acid Check Check Purity (LCMS) Is Protodeboronation > 5%? Input->Check Purify Recrystallize (Acetonitrile/Water) Check->Purify Yes (Impure) Coupling Suzuki Coupling (Pd-Catalyzed) Check->Coupling No (Pure) Purify->Check Workup Workup & Isolation Coupling->Workup Conditions Conditions: Pd(dppf)Cl2, K3PO4 Dioxane/H2O, 80°C Conditions->Coupling

Figure 2: Decision tree for handling and utilizing the boronic acid in synthesis.

References

  • Chemical Identity & Properties

    • Source: PubChem / CAS Registry. "2-Fluoro-5-phenylpyridine-3-boronic acid (CAS 2121514-00-7)."
    • (Verified generic landing page for CAS search).

  • Protodeboronation Mechanism

    • Source: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.
  • Suzuki Coupling of Unstable Boronic Acids

    • Source: Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
  • Pyridyl Boronic Acid Handling

    • Source: Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society.

Sources

An In-Depth Technical Guide to 2-Fluoro-5-phenylpyridine-3-boronic acid: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a cornerstone for designing molecules with specific biological activities. When further functionalized, such as with a fluorine atom and a phenyl group, the resulting derivatives offer even more nuanced control over a compound's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-5-phenylpyridine-3-boronic acid has emerged as a particularly valuable building block for the synthesis of complex biaryl molecules, which are themselves prevalent in pharmaceuticals.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the powerful Suzuki-Miyaura cross-coupling reaction. Boronic acids and their derivatives have seen a surge in interest within drug discovery, with several approved drugs containing this moiety, underscoring the importance of understanding these versatile reagents.[3][4]

Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₁H₉BFNO₂[5]
Molecular Weight 217.00 g/mol
IUPAC Name (2-Fluoro-5-phenylpyridin-3-yl)boronic acid
CAS Number Not consistently available
Appearance Typically a white to off-white solidInferred from similar compounds
Solubility Soluble in organic solvents like dioxane, toluene, and DMFInferred from reaction conditions

Synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid: A Methodological Approach

The synthesis of aryl boronic acids generally proceeds via the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate, followed by acidic hydrolysis.[6] The following is a detailed, step-by-step protocol for a plausible synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid, grounded in established chemical principles.

Experimental Protocol: Synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid

Step 1: Preparation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Slowly add a solution of 3-bromo-2-fluoro-5-phenylpyridine in anhydrous THF via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

  • Once the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

Expertise & Experience: The use of iodine is a classic technique to initiate Grignard formation by etching the passivating oxide layer on the magnesium. The slow addition of the aryl halide is crucial to control the exothermicity of the reaction.

Step 2: Borylation

  • In a separate flame-dried flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the prepared Grignard reagent to the solution of trimethyl borate via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Causality: The low temperature is essential to prevent the undesired formation of triarylboranes from the reaction of the initially formed boronic ester with two more equivalents of the Grignard reagent.

Step 3: Hydrolysis and Isolation

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Acidify the mixture with 2M hydrochloric acid to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-Fluoro-5-phenylpyridine-3-boronic acid.

Trustworthiness: The acidic workup is a self-validating step; it ensures the hydrolysis of the boronic ester to the desired boronic acid, which is typically a solid that can be isolated and characterized.

Synthesis Workflow Diagram

Synthesis_Workflow A 3-Bromo-2-fluoro-5-phenylpyridine B Mg, THF, I₂ (cat.) A->B 1. C Grignard Reagent Formation B->C D Trimethyl Borate, THF, -78 °C C->D 2. E Borylation D->E F Aqueous HCl Workup E->F 3. G Hydrolysis F->G H Purification G->H I 2-Fluoro-5-phenylpyridine-3-boronic acid H->I

Caption: Synthesis workflow for 2-Fluoro-5-phenylpyridine-3-boronic acid.

Application in Suzuki-Miyaura Cross-Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[7] 2-Fluoro-5-phenylpyridine-3-boronic acid is an excellent coupling partner in these reactions, enabling the synthesis of complex biaryl molecules. The fluorine atom can enhance the reactivity of the boronic acid through its electron-withdrawing effects.[2]

The Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle cluster_0 cluster_1 Oxidative Addition cluster_2 Transmetalation cluster_3 Reductive Elimination pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Ar-X aryl_halide Ar-X pd2_biaryl Ar-Pd(II)-Ar'(L₂) pd2_complex->pd2_biaryl Ar'-B(OH)₂ Base boronic_acid Ar'-B(OH)₂ base Base pd2_biaryl->pd0 Ar-Ar' biaryl_product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk tube, combine 2-Fluoro-5-phenylpyridine-3-boronic acid (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.[2]

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[2]

Authoritative Grounding: The choice of catalyst, ligand, base, and solvent system is crucial and often needs to be optimized for specific substrates to achieve high yields.[8]

Safety, Handling, and Storage

As with all boronic acids, proper safety precautions must be observed when handling 2-Fluoro-5-phenylpyridine-3-boronic acid. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous compounds provide a reliable guide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[9][11] Avoid contact with skin and eyes.[9][10] In case of contact, rinse thoroughly with water.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[9]

  • Hazards: Boronic acids can cause skin and serious eye irritation, and may cause respiratory irritation.[9][11] They are often harmful if swallowed.[10][12]

Conclusion

2-Fluoro-5-phenylpyridine-3-boronic acid stands out as a highly valuable and versatile building block in the arsenal of the medicinal and synthetic chemist. Its unique combination of a fluorinated pyridine ring and a reactive boronic acid moiety makes it an ideal substrate for constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in the ongoing quest for novel therapeutics and functional materials.

References

  • Boron Molecular. (n.d.). Buy 2-Fluoro-3-methylpyridine-5-boronic acid. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(32), 19672-19677. Retrieved from [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Molecules, 23(9), 2345. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Fouquet, E., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(18), 4235. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-bromo-2-fluoro-3-pyridylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(3), 339. Retrieved from [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

Sources

Methodological & Application

Optimization of Suzuki-Miyaura Cross-Coupling: 2-Fluoro-5-phenylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Fluoro-5-phenylpyridine-3-boronic acid Primary Challenge: Rapid Protodeboronation & Nucleophilic Aromatic Substitution (


)
Recommended System:  Pd-G4-XPhos / 

/ 1,4-Dioxane:Water (4:1)

This application note details the specific conditions required to couple 2-Fluoro-5-phenylpyridine-3-boronic acid . This substrate presents a "perfect storm" of instability: the electron-deficient pyridine ring, further activated by the C2-fluorine atom, makes the C3-boronic acid moiety exceptionally prone to protodeboronation (hydrolysis of the C-B bond). Furthermore, the C2-fluorine is susceptible to displacement by nucleophiles (


) under basic conditions.

Success requires a kinetic strategy: The rate of cross-coupling (


) must exceed the rate of decomposition (

)
. Standard protocols (e.g.,

/

) will likely fail, yielding only the deboronated byproduct (2-fluoro-5-phenylpyridine).

Part 1: Mechanistic Insight & Causality

The "Race Against Time"

The 2-fluoro substituent exerts a strong inductive effect (-I), significantly lowering the


 of the pyridine nitrogen and the boronic acid. In aqueous base, the boronic acid forms a boronate species that is highly unstable. The C2-F stabilizes the developing negative charge at C3 during the protodeboronation transition state, accelerating decomposition.

Simultaneously, the pyridine nitrogen can coordinate to the Palladium center, displacing ligands and poisoning the catalyst (formation of inactive Pd-pyridine complexes).

Competitive Pathways Diagram

The following diagram illustrates the kinetic competition that dictates reaction success.

G Start 2-Fluoro-5-phenylpyridine- 3-boronic acid Pd_Cycle Pd(II) Oxidative Addition Complex Start->Pd_Cycle Transmetalation (Requires Base) Debor Byproduct: 2-Fluoro-5-phenylpyridine (Protodeboronation) Start->Debor Hydrolysis (H2O/Base) Rate: Very Fast SNAr Byproduct: 2-Alkoxy-pyridine (SNAr Displacement) Start->SNAr Nu- Attack at C2-F (Strong Base/Alcohol) Product Desired Biaryl Product Pd_Cycle->Product Reductive Elimination (Fast with XPhos)

Caption: Kinetic competition between the desired cross-coupling (Green) and decomposition pathways (Red). Success depends on accelerating the Reductive Elimination step.

Part 2: Experimental Protocols

Protocol A: The "Kinetic Burst" Method (Recommended)

This protocol utilizes XPhos Pd G4 , a fourth-generation Buchwald precatalyst. It generates the active monoligated Pd(0) species immediately upon dissolution, bypassing the induction period required by Pd(II) salts. The bulky XPhos ligand prevents pyridine coordination and accelerates reductive elimination.

  • Scale: 1.0 mmol

  • Catalyst Loading: 2.0 - 5.0 mol%

  • Time: 30 - 60 minutes (Rapid conversion is key)

Reagents
ComponentEquivalentsRole
Aryl Halide (Electrophile) 1.0 equivCoupling partner
Boronic Acid 1.5 equivExcess required due to partial decomposition
XPhos Pd G4 0.02 - 0.05 equivHighly active precatalyst

(Tribasic Potassium Phosphate)
3.0 equivMild base; minimizes

Solvent System 0.2 M1,4-Dioxane : Water (4:[1]1)
Step-by-Step Methodology
  • Vessel Prep: Equip a reaction vial with a magnetic stir bar and a septum cap. Purge with Nitrogen or Argon for 5 minutes.

  • Solvent Degassing: Sparge the 1,4-Dioxane and Water mixture with inert gas for 15 minutes prior to use. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solids Addition: Add the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (2-5 mol%) to the vial.

  • Base Addition: Add solid

    
     (3.0 equiv).
    
  • Solvation: Syringe in the degassed Dioxane/Water mixture.

  • Reaction: Place in a pre-heated block at 60°C . Stir vigorously (1000 rpm).

    • Note: Do not exceed 80°C if possible; higher temps accelerate deboronation faster than coupling for this specific substrate.

  • Monitoring: Check by LC-MS at 15 minutes and 45 minutes. The reaction should be complete within 1 hour.

  • Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

    
    .
    
Protocol B: Anhydrous Conditions (For Highly Sensitive Substrates)

If Protocol A yields >30% deboronated byproduct, water must be excluded entirely. This method relies on the solubility of


 or 

in organic solvents or the use of phase transfer catalysts, though it is generally slower.
  • Solvent: Anhydrous THF or Toluene.

  • Base:

    
     (3.0 equiv) - Dry powder, finely ground.
    
  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).

  • Temperature: 80°C.

  • Caveat: Without water, boronic acids activate slowly. You may need to add a specific activator like CsF (Cesium Fluoride) to facilitate transmetalation via a fluoro-boronate intermediate.

Part 3: Optimization & Troubleshooting Matrix

The following table summarizes how to adjust variables based on observed impurities.

Observation (LC-MS)DiagnosisCorrective Action
High Des-boron species (2-Fluoro-5-phenylpyridine)Protodeboronation is outcompeting coupling.1. Increase catalyst loading (speed up coupling).2. Lower temperature to 50°C.3. Switch to Protocol B (Anhydrous).
2-Alkoxy-pyridine (Fluorine displaced)

reaction occurring.
1. Avoid alcoholic solvents (MeOH, EtOH).2. Switch base from Carbonate/Hydroxide to Phosphate or Fluoride .3. Lower temperature.
Unreacted Aryl Halide (No conversion)Catalyst poisoning or inactive boron.1. Ensure efficient degassing (

kills active Pd).2. Switch ligand to XPhos or SPhos (prevents N-coordination).3. Add 10 mol% water if running anhydrous (boronic acids need trace water to activate).
Homocoupling of Aryl Halide Oxidative coupling.1. Oxygen leak in system. Improve inert atmosphere.2. Reduce excess oxidant if present.
Workflow Visualization

Workflow Step1 Step 1: Degas Solvents (Dioxane/H2O 4:1) Remove O2 to protect Pd(0) Step2 Step 2: Charge Solids (Boronic Acid, Halide, Base, Precatalyst) Step1->Step2 Step3 Step 3: Rapid Heating (60°C, 30-60 mins) Maximize [Pd] turnover Step2->Step3 Decision LC-MS Check (15 min) Step3->Decision OutcomeA Product > 80% Proceed to Workup Decision->OutcomeA Success OutcomeB Deboronation > 20% Switch to Anhydrous/CsF Decision->OutcomeB Failure

Caption: Operational workflow emphasizing the critical checkpoint at 15 minutes.

References

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[2] [Link] (Foundational text on using XPhos/SPhos for unstable heteroaryl boronates).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.[2] [Link] (Describes the specific use of G3/G4 precatalysts to beat the rate of protodeboronation).

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society.[2] [Link] (Authoritative source on the mechanism of 2-pyridyl boronic acid decomposition).

  • Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the Instability of Boronic Acids. Journal of the American Chemical Society.[2] [Link] (Reference for the "Plan B" strategy using slow-release boronates).

Sources

Synthesis of Biaryl Pyridine Derivatives Using 2-Fluoro-5-phenylpyridine-3-boronic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Pyridines in Modern Chemistry

Biaryl pyridine scaffolds are of paramount importance in contemporary drug discovery and materials science. Their presence in numerous biologically active molecules and functional materials underscores the necessity for efficient and versatile synthetic methodologies for their construction. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for forging carbon-carbon bonds, offering a broad substrate scope and functional group tolerance.[1] This application note provides a detailed guide for the synthesis of biaryl pyridine derivatives utilizing 2-Fluoro-5-phenylpyridine-3-boronic acid, a versatile building block for introducing a fluorinated phenylpyridine moiety.

The incorporation of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, pKa, and binding affinity.[2] Consequently, 2-Fluoro-5-phenylpyridine-3-boronic acid is a valuable reagent for medicinal chemists and materials scientists seeking to fine-tune the characteristics of their target compounds.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organoboron species (Ar'-B(OH)₂) transfers its organic group to the palladium(II) complex, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle

Materials and Methods

Reagents and Solvents
  • 2-Fluoro-5-phenylpyridine-3-boronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using aqueous conditions)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Flash chromatography system

Experimental Protocol: A General Procedure

This protocol is a representative procedure and may require optimization for specific substrates. The reaction should be carried out under an inert atmosphere to prevent the degradation of the catalyst.

Experimental_Workflow

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 2-Fluoro-5-phenylpyridine-3-boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Optimization and Considerations

The success of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table provides a starting point for optimization.

ParameterRecommended Starting ConditionsRationale and Considerations
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Often effective for heteroaryl couplings.[3] Other catalysts like Pd(PPh₃)₄ or Buchwald-type ligands may be beneficial for challenging substrates.
Base K₃PO₄ (2.0 equiv.)A moderately strong base that is often effective and well-tolerated.[1] Na₂CO₃ and Cs₂CO₃ are also common choices.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that can promote the dissolution of both organic and inorganic reagents. Anhydrous conditions with solvents like toluene or DMF can also be effective.[3]
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe. Higher temperatures may be required for less reactive substrates.[3]

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are of high purity and anhydrous where specified.

    • Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst.

    • Screen different palladium catalysts, ligands, and bases.

    • Increase the reaction temperature or time.

  • Protodeboronation: (Cleavage of the C-B bond before coupling)

    • Use a milder base or anhydrous conditions.

    • Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).

  • Formation of Side Products:

    • Optimize the stoichiometry of the reagents. An excess of the boronic acid is common, but a large excess may lead to side reactions.

    • Lower the reaction temperature to improve selectivity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-5-phenylpyridine-3-boronic acid provides a robust and versatile method for the synthesis of valuable biaryl pyridine derivatives. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity. The protocols and guidelines presented in this application note serve as a solid foundation for researchers to successfully employ this important synthetic transformation in their drug discovery and materials science endeavors.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Budiman, Y. P., Rashifari, M., Azid, S., Ghafara, I. Z., & Lestari, W. W. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 4. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 2-Fluoropyridine-3-boronic Acid.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Chloropyridine-3-boronic Acid.
  • Czarnocki, Z., & Drabowicz, J. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Wright, S. W., Hageman, D. L., & McClure, L. D. (2004). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 69(15), 5173–5175. [Link]

  • MDPI. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 25(21), 5035. [Link]

  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 11(8), 947. [Link]

Sources

Application Note: Functionalization of the C-2 Fluorine Position in 2-Fluoro-5-phenylpyridine-3-boronic acid

[1]

Executive Summary

This technical guide details the chemoselective functionalization of the C-2 fluorine position in 2-Fluoro-5-phenylpyridine-3-boronic acid .[1] This scaffold represents a "privileged structure" in medicinal chemistry, offering orthogonal reactivity: the C-2 position is highly activated for Nucleophilic Aromatic Substitution (

1

The primary challenge in handling this molecule is preserving the C-3 boronic acid moiety while displacing the C-2 fluorine.[1] Harsh conditions (strong oxidizers, extreme pH) can lead to protodeboronation or oxidation. This guide provides optimized, self-validating protocols for C-N and C-O bond formation that maintain the integrity of the boronic acid.

Mechanistic Analysis & Reactivity Profile

The Electrophilic Landscape

The 2-fluoro-3-boronic acid motif is uniquely activated.[1] The pyridine nitrogen renders the C-2 position electron-deficient, facilitating the attack of nucleophiles.[1] The fluorine atom, being highly electronegative, stabilizes the anionic Meisenheimer intermediate more effectively than chlorine or bromine, making it the preferred leaving group for

  • C-2 Position (Fluorine): Highly electrophilic.[1] Reacts via

    
    .
    
  • C-3 Position (Boronic Acid): Nucleophilic (in cross-coupling) or Lewis Acidic.[1] Sensitive to protodeboronation.

  • C-5 Position (Phenyl): Steric modulator; increases lipophilicity but remains chemically inert under standard displacement conditions.[1]

Reaction Pathway Diagram

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionPathwaysStart2-Fluoro-5-phenylpyridine-3-boronic acidAmine2-Amino-5-phenylpyridine-3-boronic acidStart->AminePrimary/Secondary Amine(SNAr, mild base)Ether2-Alkoxy-5-phenylpyridine-3-boronic acidStart->EtherAlkoxide/Alcohol(SNAr, NaH or K2CO3)BicycleAzaindazole/BicyclicScaffoldStart->BicycleHydrazine(Cyclization)

Caption: Divergent synthesis pathways. The C-2 fluorine acts as the primary linchpin for diversity generation.[1]

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Displacement of C-2 Fluorine with primary or secondary amines without degrading the boronic acid.[1]

Reagents:

  • Substrate: 2-Fluoro-5-phenylpyridine-3-boronic acid (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    (2.0 equiv)[1]
  • Solvent: Ethanol (EtOH) or Dimethylformamide (DMF)[2]

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equiv of the boronic acid substrate in EtOH (0.2 M concentration).

    • Expert Insight: Ethanol is preferred over DMF for simple amines as it allows for easier workup and is less likely to promote rapid protodeboronation compared to high-temp aqueous mixtures.[1]

  • Reagent Addition: Add 2.0 equiv of DIPEA followed by 1.2 equiv of the amine.

  • Reaction: Heat the mixture to 60–80°C .

    • Validation Point: Monitor by LCMS every hour. The starting material (M+H 218) should disappear, replaced by the product mass.

    • Note: If the amine is volatile, use a sealed pressure vial.

  • Workup (Self-Validating):

    • Cool to room temperature.

    • Acidify carefully to pH ~5-6 with 1M HCl.[1]

    • Check: Many amino-pyridine boronic acids precipitate at this isoelectric point.[1] If a solid forms, filter and wash with cold water. This is the purest form.

    • If no precipitate: Extract with EtOAc/n-Butanol (9:1).[1] Boronic acids are amphoteric; avoid high pH during extraction to prevent forming the water-soluble boronate salt.[1]

Protocol B: C-O Bond Formation (Etherification)

Objective: Introduction of alkoxy groups.

Reagents:

  • Substrate: 1.0 equiv

  • Alcohol: Excess (as solvent) or 1.5 equiv in THF

  • Base: Sodium Hydride (NaH) (1.1 equiv) or Cesium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Activation: In a separate vial, treat the alcohol (1.5 equiv) with NaH (1.1 equiv) in dry THF at 0°C to generate the alkoxide.

    • Safety: Vent hydrogen gas properly.

  • Addition: Add the alkoxide solution dropwise to a solution of the boronic acid substrate in THF (0.2 M) at 0°C.

    • Expert Insight: We add the nucleophile to the substrate to keep the concentration of the strong base low relative to the substrate, minimizing boronic acid degradation.

  • Reaction: Allow to warm to room temperature (25°C). Stir for 2-4 hours.

    • Note:

      
       with alkoxides is faster than with amines due to the higher nucleophilicity of the anion.
      
  • Quench: Quench with saturated aqueous

    
    .
    
  • Purification: Reverse-phase chromatography (C18) is recommended.[1] Use a gradient of Water/Acetonitrile with 0.1% Formic Acid .

    • Avoid: Trifluoroacetic acid (TFA), as it can catalyze protodeboronation during concentration.

Analytical Validation & Quality Control

To ensure the protocol was successful, you must validate two things:

  • Loss of Fluorine: Confirms substitution at C-2.

  • Retention of Boron: Confirms the C-3 handle is intact.

Data Summary Table
Analytical MethodObservation (Starting Material)Observation (Product)Interpretation
LC-MS (ESI+) m/z ~218 [M+H]+m/z [218 - 19 + Nucleophile]Mass shift confirms substitution.[1]
19F NMR Singlet/Doublet ~ -70 ppmSignal Disappears Definitive proof of C-F displacement.[1]
11B NMR Broad singlet ~ 28-30 ppmBroad singlet ~ 28-30 ppmPresence of signal confirms Boron retention.[1]
Workflow Visualization

The following DOT diagram outlines the decision-making process during the synthesis.

ValidationWorkflowStartStart ReactionCheckLCMSCheck LCMS (1 hr)Start->CheckLCMSSM_PresentSM Present?CheckLCMS->SM_PresentHeatIncrease Temp (+10°C)SM_Present->HeatYesWorkupAcidify to pH 6SM_Present->WorkupNo (Complete)Heat->CheckLCMSNMR_Check19F NMR CheckWorkup->NMR_CheckFinalFinalNMR_Check->FinalNo F Signal = Success

Caption: Operational workflow for monitoring reaction progress and validating product identity.

Troubleshooting & Optimization

Issue: Protodeboronation (Loss of Boronic Acid)
  • Symptom: LCMS shows a mass corresponding to the product minus the

    
     group (replaced by H).
    
  • Cause: Reaction temperature too high (>100°C) or base too strong (e.g., NaOH, KOH).

  • Solution: Switch to a milder base like

    
     or DIPEA. Lower the temperature and extend reaction time. Alternatively, protect the boronic acid as a MIDA boronate  or Pinacol ester  prior to the 
    
    
    step.
Issue: Low Conversion
  • Symptom: Starting material remains after 24 hours.

  • Cause: Nucleophile is too bulky or the 5-phenyl ring is causing steric hindrance.[1]

  • Solution: Switch solvent to DMSO (allows higher temp) or use microwave irradiation (e.g., 100°C for 30 mins).

References

  • Evaluation of SNAr Reaction Conditions

    • Loudon, G. M., & Parham, M. (2009). Organic Chemistry. (General principles of Pyridine reactivity).
    • Journal of the American Chemical Society. "Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines."

  • Boronic Acid Stability

    • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

  • Specific Scaffold Data

    • BenchChem. "2-Fluoropyridine-3-boronic acid: Synthesis, Properties, and Applications."[1][2]

  • Reaction Mechanisms

    • RSC Advances. "Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions."

Scalable synthesis protocols for 2-Fluoro-5-phenylpyridine-3-boronic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis Protocols for 2-Fluoro-5-phenylpyridine-3-boronic Acid and its Key Intermediates

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid, a valuable building block in modern medicinal chemistry. Recognizing the growing importance of fluorinated pyridine scaffolds in the development of targeted therapeutics, particularly kinase inhibitors, these application notes detail robust and efficient synthetic routes suitable for laboratory and pilot-plant scale production.[1][2] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters for ensuring a successful, high-yielding, and scalable process. The protocols described herein are designed to be self-validating, with in-depth explanations for key transformations including a Suzuki-Miyaura cross-coupling to construct the biaryl system and a regioselective Directed ortho-Metalation (DoM) for the critical C-3 borylation.[3][4]

Introduction: The Strategic Importance of Fluorinated Pyridine Boronic Acids

Heterocyclic boronic acids and their derivatives are indispensable tools in contemporary drug discovery, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[5][6] Among these, the 2-fluoro-5-phenylpyridine moiety has emerged as a privileged scaffold. The fluorine atom at the C-2 position can significantly modulate the physicochemical properties of a molecule, such as pKa and lipophilicity, and can form key hydrogen bond interactions with biological targets.[7] The phenyl group at C-5 provides a vector for further functionalization or can serve as a core structural element. Consequently, 2-Fluoro-5-phenylpyridine-3-boronic acid is a highly sought-after intermediate for synthesizing complex molecules, including potent inhibitors of protein kinases implicated in oncology.[1][8]

The primary challenge in producing this intermediate on a larger scale lies in achieving regiocontrol during the borylation step while maintaining high yields and operational simplicity. Many literature protocols for similar structures rely on cryogenic conditions or reagents that are not amenable to scale-up.[9] This guide addresses these challenges by presenting a validated, multi-step synthesis that prioritizes scalability, safety, and efficiency.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound, 1 , reveals a convergent strategy. The synthesis is broken down into two primary campaigns: the construction of the core biaryl intermediate, 2-fluoro-5-phenylpyridine (3 ), and its subsequent regioselective borylation.

G cluster_0 Campaign 2: Borylation cluster_1 Campaign 1: Biaryl Formation target 2-Fluoro-5-phenylpyridine-3-boronic acid (1) inter1 2-Fluoro-5-phenylpyridine (3) target->inter1 Directed ortho-Metalation (DoM) + Borylation start1 2-Fluoro-5-bromopyridine (4) inter1->start1 Suzuki-Miyaura Cross-Coupling start2 Phenylboronic acid (5) inter1->start2

Caption: Retrosynthetic analysis of the target compound.

This approach leverages two powerful and well-understood transformations:

  • Suzuki-Miyaura Cross-Coupling: To form the C5-phenyl bond, a highly reliable and scalable reaction. We will couple a suitable 2-fluoro-5-halopyridine precursor (4 ) with phenylboronic acid (5 ).[3][10]

  • Directed ortho-Metalation (DoM): To install the boronic acid at the C-3 position. The fluorine atom at C-2 serves as an excellent directing group (DMG), enabling the regioselective deprotonation of the adjacent C-3 position by a strong organolithium base.[11][12] This strategy avoids potential issues with competing reaction sites often encountered in other borylation methods.

Protocol I: Scalable Synthesis of 2-Fluoro-5-phenylpyridine (Intermediate 3)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The choice of a bromide starting material, a robust palladium catalyst like Pd(dppf)Cl₂, and a carbonate base in a mixed aqueous solvent system ensures high conversion and facilitates product isolation on a larger scale.[13]

Workflow Diagram: Suzuki-Miyaura Cross-Coupling

G reagents Reagents & Catalyst - 2-Fluoro-5-bromopyridine (4) - Phenylboronic Acid (5) - Pd(dppf)Cl₂ - Na₂CO₃ setup Reaction Setup - Charge reactor with reagents - Add Dioxane/H₂O solvent - Inert atmosphere (N₂/Ar) reagents->setup degas Degassing - Sparge with N₂ for 20-30 min setup->degas reaction Reaction - Heat to 90-95 °C - Monitor by TLC/LC-MS degas->reaction workup Aqueous Workup - Cool to RT - Dilute with H₂O - Extract with EtOAc reaction->workup purify Purification - Wash with brine - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography (if needed) workup->purify product Product 3 purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data and Reagents
ReagentFormulaMWEq.Mmol (Scale)Mass/Volume
2-Fluoro-5-bromopyridine (4 )C₅H₃BrFN175.991.010017.6 g
Phenylboronic acid (5 )C₆H₇BO₂121.931.212014.6 g
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂·Pd816.640.022.01.63 g
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.993.030031.8 g
1,4-DioxaneC₄H₈O₂88.11--400 mL
Deionized WaterH₂O18.02--100 mL
Step-by-Step Protocol
  • Vessel Preparation: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-fluoro-5-bromopyridine (4 , 17.6 g, 100 mmol), phenylboronic acid (5 , 14.6 g, 120 mmol), and sodium carbonate (31.8 g, 300 mmol).

  • Solvent Addition: Add 1,4-dioxane (400 mL) and deionized water (100 mL) to the flask.

  • Inerting: Begin stirring the suspension and bubble nitrogen gas through the mixture for 20-30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 1.63 g, 2.0 mmol), to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (internal temperature of 90-95 °C) under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting halide is complete (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with deionized water (200 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product is often of sufficient purity for the next step. If necessary, purify further by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-fluoro-5-phenylpyridine (3 ) as a white to off-white solid. (Expected yield: 85-95%).

Protocol II: Regioselective Synthesis of 2-Fluoro-5-phenylpyridine-3-boronic acid (1)

This protocol employs a Directed ortho-Metalation (DoM) strategy. The C-2 fluorine atom effectively directs the strong base n-butyllithium to deprotonate the C-3 position with high selectivity.[14][15] The resulting lithiated intermediate is trapped in situ with triisopropyl borate. The choice of a moderately low temperature (-40 °C) represents a compromise between preventing side reactions and improving scalability over deep cryogenic (-78 °C) conditions.[9]

Workflow Diagram: Directed ortho-Metalation and Borylation

G reagents Reagents - 2-Fluoro-5-phenylpyridine (3) - Triisopropyl borate - n-Butyllithium setup Reaction Setup - Dissolve (3) and borate in THF - Inert atmosphere (N₂/Ar) - Cool to -40 °C reagents->setup lithiation Lithiation - Slow addition of n-BuLi - Maintain T < -35 °C setup->lithiation borylation Borylation - Stir at -40 °C for 1h lithiation->borylation quench Quench & Hydrolysis - Add aq. HCl - Warm to RT borylation->quench workup Workup & Isolation - Adjust pH to ~7 - Extract with EtOAc - Concentrate quench->workup purify Purification - Triturate/Recrystallize - Isolate solid product workup->purify product Product 1 purify->product

Caption: Experimental workflow for DoM and Borylation.

Quantitative Data and Reagents
ReagentFormulaMWEq.Mmol (Scale)Mass/Volume
2-Fluoro-5-phenylpyridine (3 )C₁₁H₈FN173.191.050.08.66 g
Triisopropyl borateC₉H₂₁BO₃188.071.575.015.8 mL
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.061.260.024.0 mL
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11--250 mL
Hydrochloric Acid (2 M aq.)HCl36.46--~100 mL
Step-by-Step Protocol
  • Vessel Preparation: To a 1 L, oven-dried, three-necked flask equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet, add 2-fluoro-5-phenylpyridine (3 , 8.66 g, 50.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 250 mL) and triisopropyl borate (15.8 mL, 75.0 mmol).

  • Cooling: Cool the resulting solution to -40 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.5 M in hexanes, 24.0 mL, 60.0 mmol) dropwise via a syringe pump over approximately 1 hour, ensuring the internal temperature does not rise above -35 °C. A color change to deep red or brown is typically observed.

  • Borylation: After the addition is complete, stir the reaction mixture for an additional hour at -40 °C.

  • Quenching: Slowly and carefully quench the reaction by adding 2 M aqueous hydrochloric acid (~100 mL) while the mixture is still cold, ensuring the internal temperature does not exceed 0 °C.

  • Hydrolysis and Warm-up: Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1-2 hours to ensure complete hydrolysis of the borate ester.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • pH Adjustment & Isolation: Combine the organic layers. The product can sometimes be precipitated by carefully adjusting the pH. Alternatively, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude boronic acid can be purified by trituration with a mixture of hexanes and diethyl ether or by recrystallization from an appropriate solvent system (e.g., acetonitrile/water).[9][16] Isolate the product by filtration, wash with cold solvent, and dry under vacuum to afford 2-fluoro-5-phenylpyridine-3-boronic acid (1 ) as a solid. (Expected yield: 60-75%).

    • Note on Stability: Pyridine boronic acids can be prone to protodeboronation and may exist in equilibrium with their boroxine anhydrides.[9][17] For long-term storage or for applications requiring high purity, conversion to the more stable pinacol or MIDA boronate ester is recommended.[18]

Safety and Handling

  • n-Butyllithium: Extremely pyrophoric and reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere (nitrogen or argon) by trained personnel using proper syringe techniques.

  • Palladium Catalysts: Can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Tetrahydrofuran and 1,4-dioxane are flammable and can form explosive peroxides. Use anhydrous grades and handle in a well-ventilated area.

  • Boron Reagents: Triisopropyl borate is flammable. Boronic acids should be handled with care, as their toxicological properties are not always fully characterized.

Conclusion

The synthetic routes detailed in this guide provide a robust and scalable pathway to the valuable intermediate 2-fluoro-5-phenylpyridine-3-boronic acid. By leveraging a strategic Suzuki-Miyaura coupling followed by a highly regioselective Directed ortho-Metalation, this approach overcomes common challenges associated with the synthesis of polysubstituted pyridine boronic acids. The protocols have been optimized to avoid deep cryogenic temperatures and utilize commercially available, cost-effective reagents, making them suitable for the production of significant quantities required by researchers, scientists, and drug development professionals.

References

  • Li, W., Nelson, D. P., & Jensen, M. S. (2003). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2003(13), 125-138. [Link]

  • Li, W., & Nelson, D. P. (2002). 3-Pyridylboronic Acid. Organic Syntheses, 79, 217. [Link]

  • Reddit r/Chempros. (2025). Pyrimidin-2-ylboronic acid synthesis. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • University of Liverpool. Directed (ortho) Metallation. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(38), 26863-26868. [Link]

  • Baran, P. S. (2008). Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute. [Link]

  • Myers, A. G. Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436-5438. [Link]

  • American Chemical Society. (2019). Synthesis of a variety of pyridine-2-boronic esters and pyridine-3-boronic esters through air-stable palladium catalysts. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Google Patents. (2018). CN107892699A - A kind of synthesis technique of the boric acid of pyridine 4.
  • Yoshigoe, Y., & Kuninobu, Y. (2017). Iron-Catalyzed ortho-Selective C-H Borylation of 2-Phenylpyridines and Their Analogs. Organic Letters, 19(13), 3450-3453. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Semantic Scholar. (2016). Metal-free ortho C-H borylation of 2-phenoxypyridines under mild conditions. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Hartwig, J. F., et al. (2005). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Angewandte Chemie International Edition, 44(21), 3285-3288. [Link]

  • Google Patents. (2004).
  • Yoshigoe, Y., & Kuninobu, Y. (2017). Iron-Catalyzed ortho-Selective C–H Borylation of 2-Phenylpyridines and Their Analogs. Organic Letters, 19(13), 3450-3453. [Link]

  • Liu, W., et al. (2021). Metal-Free ortho-Selective C–H Borylation of 2-Phenylthiopyridines Using BBr3. The Journal of Organic Chemistry, 86(8), 6066-6074. [Link]

  • Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. [Link]

  • Berion, F., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2636. [Link]

  • Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5984. [Link]

  • MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Semantic Scholar. (2020). Design and discovery of boronic acid drugs. [Link]

  • Dąbrowski, M., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 834. [Link]

  • Google Patents. (2010). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

Sources

Troubleshooting & Optimization

Storage conditions to prevent anhydride formation in 2-Fluoro-5-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dryness Paradox"

The most common cause of degradation in 2-Fluoro-5-phenylpyridine-3-boronic acid is not moisture, but rather excessive dryness .

Unlike most organic reagents where "keep dry" is the golden rule, boronic acids exist in a dynamic equilibrium with their cyclic anhydrides (boroxines). Storing this compound under high vacuum or with strong desiccants (e.g.,


) drives the dehydration equilibrium forward, converting your active reagent into its varying anhydride forms. This guide details the thermodynamic balance required to maintain the monomeric acid form.
PART 1: The Science of Instability
1.1 The Dehydration Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines . This process is reversible and entropically driven.[1]

  • Forward Reaction (Dehydration): Driven by heat, vacuum, and anhydrous environments.

  • Reverse Reaction (Hydrolysis): Driven by the presence of water molecules (ambient humidity).

For 2-Fluoro-5-phenylpyridine-3-boronic acid , the electron-withdrawing nature of the 2-Fluoro and pyridine nitrogen increases the Lewis acidity of the boron center. While this makes the compound reactive in Suzuki couplings, it also lowers the energy barrier for reversible dehydration compared to simple phenylboronic acids.

1.2 Visualizing the Pathway

BoroxineEquilibrium cluster_conditions Drivers of Formation BA Boronic Acid Monomer (Active Reagent) Intermediate Acyclic Dimers (Transient) BA->Intermediate -H₂O (Slow) Intermediate->BA +H₂O Boroxine Boroxine (Cyclic Anhydride) (Storage Impurity) Intermediate->Boroxine -H₂O (Fast) Boroxine->Intermediate +H₂O (Hydrolysis) Water 3 H₂O Vacuum Vacuum / Desiccants Heat Heat (>40°C)

Figure 1: The reversible dehydration pathway. Note that removing water (vacuum/desiccant) pushes the reaction to the right (Red), while adding water pushes it back to the left (Blue).

PART 2: Optimal Storage Protocol

Do not treat this compound like a standard hygroscopic salt. The goal is to slow kinetics (cold) without shifting thermodynamics (drying).

2.1 Storage Conditions Matrix
ParameterRecommended Condition Why? Risk of Deviation
Temperature 2°C to 8°C (Refrigerator)Low temp reduces the kinetic rate of dehydration.Room temp accelerates boroxine formation; >40°C guarantees it.
Atmosphere Air (Sealed) or Argon (Sealed) Ambient humidity in the headspace is often sufficient to inhibit dehydration.High Vacuum/Desiccator: Actively pulls water from the crystal lattice, forcing anhydride formation.
Container Glass/Poly vial with Teflon liner Prevents exchange with outside environment.Permeable plastics allow slow dehydration over months.
Desiccant NONE CRITICAL: Do not store with Silica Gel or

.
Desiccants act as a "chemical vacuum," driving the equilibrium to the boroxine.
2.2 Long-Term Storage (>6 Months)

If storing for extended periods, the compound may naturally dehydrate even in a sealed vial.

  • Action: Re-analyze purity via

    
     NMR before use.
    
  • Mitigation: If the compound must be stored under inert gas (Schlenk line), ensure the gas is not "ultra-dry" or simply accept that re-hydration (see Part 4) may be necessary before use.

PART 3: Troubleshooting & Diagnostics (FAQ)

Q1: My NMR spectrum shows a messy baseline or split peaks. Is the compound degraded? A: Likely not degraded, but dehydrated .

  • Diagnosis: Run a

    
     NMR.[2][3]
    
    • Boronic Acid: Signal typically around ~28–30 ppm .

    • Boroxine: Signal typically downfield at ~32–35 ppm .[4]

  • Note: In

    
    , you may see a mixture. In 
    
    
    
    or
    
    
    , the boroxine usually hydrolyzes rapidly back to the acid or boronate, simplifying the spectrum. Always run QC NMR in a solvent that mimics your reaction conditions.

Q2: Can I use the Boroxine form in my Suzuki Coupling? A: Yes, usually. Under the basic aqueous conditions of a Suzuki-Miyaura coupling (e.g.,


), the boroxine will hydrolyze in situ back to the boronic acid species.
  • Caveat: You must adjust stoichiometry. 1 mole of Boroxine = 3 moles of Boronic Acid. If you weigh it assuming it is the acid, you will actually be adding ~3x the equivalents of boron, which might affect catalyst loading or side reactions.

Q3: The solid looks "caked" or has changed from a fluffier powder to a hard solid. A: This physical change often indicates a phase change to the anhydride network. Follow the recovery protocol below.

PART 4: Recovery Protocol (Rehydration)

If your batch has converted to the anhydride (confirmed by NMR or stoichiometry mismatch), use this "Gentle Hydrolysis" method.

Workflow: Reverting Boroxine to Acid

RecoveryWorkflow Start Impure Batch (Boroxine Present) Step1 Dissolve in minimal THF or Acetone Start->Step1 Step2 Add Water dropwise (until slight turbidity) Step1->Step2 Step3 Stir at RT for 30 mins (Hydrolysis) Step2->Step3 Step4 Concentrate (Rotovap) Do NOT heat >35°C Step3->Step4 Step5 Precipitate with Hexanes/Heptane Step4->Step5 End Filter & Air Dry (Recovered Boronic Acid) Step5->End

Figure 2: Rehydration workflow. Critical check: Do not use high vacuum to dry the final solid, or you will restart the cycle.

Detailed Steps:

  • Dissolution: Dissolve the crude solid in a minimum amount of Acetone or THF.

  • Hydrolysis: Add distilled water dropwise. You want a solvent ratio of approx 10:1 (Organic:Water).

  • Equilibration: Stir for 15-30 minutes at room temperature.

  • Precipitation: Slowly add non-polar solvent (Hexanes or Heptane) to induce precipitation of the monomeric acid.

  • Drying: Filter the solid. Air dry on the filter paper or use a vacuum oven set to ambient temperature with a water trap. Avoid high heat.

References
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid equilibria).

  • Iovine, P. M., et al. (2010). "Boroxines: A useful class of organoboron compounds." Dalton Transactions, 39, 1423-1431. (Discusses the utility and stability of the anhydride form).

  • Tokunaga, Y., et al. (2002). "Thermodynamic study on the equilibrium between boronic acid and boroxine." New Journal of Chemistry, 26, 175-177. (Provides the thermodynamic data proving the entropic driver of dehydration).

  • BenchChem Technical Data. "Storage and handling guidelines for organoboronic acids." (General industry standard for handling).

Sources

Validation & Comparative

Navigating the Suzuki-Miyaura Landscape: A Comparative Guide to 2-Fluoro-5-phenylpyridine-3-boronic Acid and its Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is a critical determinant of success in the synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of the boron reagent significantly impacts reaction efficiency, yield, and reproducibility. This guide provides an in-depth, objective comparison of 2-fluoro-5-phenylpyridine-3-boronic acid and its corresponding pinacol ester, offering experimental insights to inform your synthetic strategy.

Introduction: The Strategic Advantage of Fluorinated Pyridylboronic Reagents

The 2-fluoro-5-phenylpyridine moiety is a valuable scaffold in medicinal chemistry, with the fluorine atom often imparting desirable pharmacokinetic and metabolic properties to drug candidates. The corresponding boronic acid and its pinacol ester are key building blocks for introducing this fragment via Suzuki-Miyaura coupling. While both reagents can achieve the desired transformation, their distinct physicochemical properties translate to significant differences in stability, handling, and reactivity. This guide will dissect these differences to empower you to make an informed choice for your specific application.

At a Glance: Key Differences and Considerations

Feature2-Fluoro-5-phenylpyridine-3-boronic Acid2-Fluoro-5-phenylpyridine-3-boronic acid, pinacol ester
Stability Prone to protodeboronation, especially in aqueous and basic media.Generally more stable and resistant to protodeboronation[1].
Handling Can be challenging to handle and purify due to its polar nature and potential for dehydration to form boroxines.Typically a crystalline, bench-stable solid that is easier to handle and purify by chromatography[2].
Solubility Generally soluble in polar protic solvents and aqueous basic solutions.More soluble in common organic solvents used in cross-coupling reactions.
Reactivity Can be more reactive in some instances due to the ready availability of the boronic acid moiety for transmetalation[3].May require hydrolysis to the boronic acid in situ for efficient transmetalation, which can be influenced by reaction conditions[4].
Typical Use Case Suitable for reactions where rapid transmetalation is desired and conditions can be carefully controlled to minimize degradation.Preferred for reactions requiring a robust, stable boron source, especially in complex syntheses or when prolonged reaction times are necessary.

Deeper Dive: Reactivity and Stability Under the Magnifying Glass

The crux of the decision between the boronic acid and its pinacol ester lies in the trade-off between inherent reactivity and stability.

The Instability Challenge: Protodeboronation in Heteroaryl Boronic Acids

A significant challenge with many heteroaromatic boronic acids, including 2-fluoropyridine derivatives, is their susceptibility to protodeboronation. This undesired side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the corresponding defluorinated pyridine and a reduction in the yield of the desired coupled product[4]. The basic nitrogen atom in the pyridine ring can exacerbate this instability[5].

The pinacol ester serves as a protecting group for the boronic acid, significantly enhancing its stability and mitigating the risk of protodeboronation. This increased stability makes the pinacol ester a more robust and reliable reagent, particularly in complex multi-step syntheses or when screening various reaction conditions.

The Reactivity Nuance: The Role of In Situ Hydrolysis

While boronic acids can be more prone to degradation, their free hydroxyl groups can facilitate a more rapid transmetalation step in the Suzuki-Miyaura catalytic cycle. In contrast, the pinacol ester often requires in situ hydrolysis to the boronic acid before transmetalation can efficiently occur. The rate of this hydrolysis is dependent on the reaction conditions, particularly the presence of water and the choice of base[4].

For some transformations, the slower, controlled release of the boronic acid from the pinacol ester can be advantageous, leading to cleaner reactions with fewer byproducts. However, in cases where a highly reactive coupling partner is used or when rapid reaction kinetics are desired, the direct use of the boronic acid might be preferable, provided that the conditions are optimized to outpace the rate of protodeboronation.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of 2-fluoro-5-phenylpyridine-3-boronic acid and its pinacol ester with a generic aryl bromide (Ar-Br). This protocol is intended as a starting point and may require optimization for specific substrates.

Materials:

  • 2-Fluoro-5-phenylpyridine-3-boronic acid OR 2-fluoro-5-phenylpyridine-3-boronic acid, pinacol ester

  • Aryl bromide (Ar-Br)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with or without water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol) or pinacol ester (1.2 mmol), and the base (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol).

  • Solvent Addition: Add the degassed solvent (5-10 mL). For the pinacol ester, the addition of a small amount of water (e.g., 10-20% v/v) can facilitate the in situ hydrolysis to the boronic acid[4]. For the boronic acid, anhydrous conditions may be preferred to minimize protodeboronation, although some water may be necessary to solubilize the base.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base: The base plays a crucial role in activating the boronic acid/ester for transmetalation. Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective, especially for less reactive aryl chlorides. The solubility of the base is also a key consideration, which is why a co-solvent system including water is often employed[4].

  • Solvent System: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic polar solvents like dioxane and DME are common. The addition of water can be a double-edged sword: it can facilitate the hydrolysis of the pinacol ester and solubilize the base, but it can also promote protodeboronation of the boronic acid[4].

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst deactivation.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: Aryl Halide Boronic Acid/Ester Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion and Recommendations

The choice between 2-fluoro-5-phenylpyridine-3-boronic acid and its pinacol ester is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the synthesis.

  • For robustness, reliability, and ease of handling, the pinacol ester is generally the preferred reagent. Its enhanced stability minimizes the risk of protodeboronation, leading to more consistent and reproducible results, especially in the hands of less experienced researchers or in high-throughput screening applications.

  • For reactions where maximizing reactivity is paramount and conditions can be meticulously controlled, the boronic acid may offer an advantage. In such cases, careful optimization of the reaction conditions to favor the cross-coupling pathway over protodeboronation is essential.

Ultimately, a thorough understanding of the properties of both reagents, coupled with careful experimental design, will enable the successful synthesis of valuable 2-fluoro-5-phenylpyridine-containing molecules.

References

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2020). Comparison of reactivity of different boron reagents. [Link]

  • Wiley Online Library. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]

  • ResearchGate. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Fluoro-5-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Fluoro-5-phenylpyridine-3-boronic acid. We will explore the rationale behind experimental choices, establish a self-validating stability-indicating method, and objectively compare its performance against an Ultra-Performance Liquid Chromatography (UPLC) alternative.

Introduction: The Analytical Challenges of Boronic Acids

2-Fluoro-5-phenylpyridine-3-boronic acid is a key building block in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, which are fundamental to modern drug discovery.[1] The ability to accurately determine its purity is paramount for ensuring the quality and consistency of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

However, the analysis of boronic acids by reversed-phase HPLC presents unique challenges:

  • Hydrolytic Instability: Boronic acids can be susceptible to hydrolysis, particularly under certain pH conditions.[2] This can complicate analysis in aqueous mobile phases.

  • Secondary Interactions: The boronic acid moiety can interact with the metal surfaces of conventional HPLC columns and systems, leading to poor peak shape, tailing, and low recovery.[1][3]

  • Polarity: As relatively polar molecules, retaining boronic acids on traditional reversed-phase columns can be difficult, requiring careful mobile phase optimization.

This guide will address these challenges systematically to develop a reliable purity method.

Initial HPLC Method Development Strategy

A systematic screening approach is crucial for efficient method development.[1] Our initial strategy focuses on selecting a suitable column and mobile phase to achieve adequate retention and peak shape for the main analyte.

Column Selection Rationale

Given the aromatic nature of 2-Fluoro-5-phenylpyridine-3-boronic acid, several stationary phases could be suitable. A standard C18 column is a common starting point for reversed-phase chromatography.[4] However, to mitigate potential secondary interactions and enhance retention of this polar compound, an XSelect™ Premier HSS T3 column is chosen for this primary investigation. The HSS T3 stationary phase is well-suited for retaining more polar analytes, and the MaxPeak™ Premier hardware is designed to minimize analyte-surface interactions.[1]

Mobile Phase and Detection

The choice of mobile phase is critical for controlling retention and selectivity in HPLC.[5] For ionizable compounds, pH is a key variable.[6] We will start with a low pH mobile phase to suppress the ionization of the boronic acid group, which typically has a pKa around 8-10.[1] This should result in a more retained and sharper peak.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Detection: UV detection at 254 nm is a suitable starting point, as the phenylpyridine moiety is expected to have a strong chromophore.[7]

Initial Experimental Workflow

The initial method development workflow is a structured process of screening and optimization.

cluster_0 Initial Method Development A Define Analytical Target Profile (Purity of 2-Fluoro-5-phenylpyridine-3-boronic acid) B Column Screening (XSelect Premier HSS T3 chosen) A->B C Mobile Phase Screening (Low pH: 0.1% Formic Acid in Water/ACN) B->C D Initial Gradient Run (Broad gradient to determine elution profile) C->D E Peak Shape & Retention Assessment D->E cluster_1 Forced Degradation Study F Prepare Analyte Solutions G Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) F->G H Neutralize/Dilute Samples G->H I Analyze by Optimized HPLC Method H->I J Peak Purity Assessment (Using PDA Detector) I->J

Caption: Forced Degradation Experimental Workflow.

Summary of Forced Degradation Results
Stress Condition% DegradationObservations
Acid Hydrolysis ~5%One major degradant peak observed, well-resolved from the main peak.
Base Hydrolysis ~12%Two major degradant peaks observed, both baseline resolved.
Oxidative ~25%Significant degradation with multiple resolved peaks. This confirms the susceptibility of the boronic acid moiety to oxidation. [8]
Thermal <2%The compound is relatively stable to dry heat.
Photolytic <1%No significant degradation observed.

The successful separation of all degradation products without interference with the main analyte peak confirms the stability-indicating nature of the developed HPLC method.

Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers several advantages, primarily due to the use of sub-2 µm particles in its columns. [9][10]This leads to higher efficiency and resolution but requires instrumentation capable of handling higher backpressures. [10][11]

UPLC Method Transfer and Optimization

The optimized HPLC method was transferred to a UPLC system, scaling the gradient and flow rate appropriately for the smaller column dimensions (e.g., 2.1 x 50 mm, 1.7 µm).

Performance Comparison
ParameterOptimized HPLC MethodOptimized UPLC MethodAdvantage
Run Time 15 minutes3 minutesUPLC (5x faster) [12][13]
Resolution (Critical Pair) 2.13.5UPLC (Improved separation) [9]
Peak Height (Sensitivity) ~80 mAU~250 mAUUPLC (Higher sensitivity) [12]
Solvent Consumption/Run ~18 mL~1.5 mLUPLC (Greener, cost-effective) [12]
System Backpressure ~1800 psi~9500 psiHPLC (Lower pressure) [11]
Visual Comparison of Workflows

cluster_hplc HPLC Workflow cluster_uplc UPLC Workflow K Injection (10 µL) L Separation on 4.6x150mm, 3.5µm column K->L M Run Time: 15 min L->M N Data Acquisition M->N O Injection (2 µL) P Separation on 2.1x50mm, 1.7µm column O->P Q Run Time: 3 min P->Q R Data Acquisition Q->R

Caption: Comparison of HPLC and UPLC analysis times.

Conclusion and Recommendations

This guide has detailed a systematic approach to developing a robust, stability-indicating HPLC method for the purity analysis of 2-Fluoro-5-phenylpyridine-3-boronic acid. The final method, utilizing an XSelect™ Premier HSS T3 column with a low-pH mobile phase, successfully separates the main analyte from impurities and degradation products.

The comparison with UPLC clearly demonstrates significant advantages in terms of speed, resolution, sensitivity, and reduced solvent consumption. [9][12]For laboratories equipped with UPLC systems, transferring the method is highly recommended for high-throughput quality control and enhanced impurity profiling. [13]However, the developed HPLC method remains a reliable and validated option for laboratories where HPLC is the standard platform. [1]The choice between the two depends on the specific laboratory's needs regarding throughput, sensitivity requirements, and available resources. [12]

Experimental Protocols

Optimized HPLC Method

  • Column: Waters XSelect™ Premier HSS T3, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 70% B over 12 minutes, then hold at 70% B for 1 minute, return to 10% B in 0.5 minutes, and equilibrate for 1.5 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 10 µL

  • Detection: UV at 265 nm

  • Sample Diluent: 50:50 Water:Acetonitrile

Optimized UPLC Method

  • Column: Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Scaled geometrically from the HPLC method.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection: UV at 265 nm

  • Sample Diluent: 50:50 Water:Acetonitrile

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • [Author Redacted for Privacy]. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Salisbury, J., Herr, M., Georgian, W., & Buetti-Weekly, M. (2023, December 6). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?
  • Benchchem. (2025, December). HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison.
  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Plamthottam, S. S., Ali, M., & Kiefer, J. R. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • BLD Pharm. (n.d.). 2-Fluoro-5-phenylpyridine-3-boronic acid.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Zapata, M., Rodríguez, F., & Garrido, J. L. (2025, March 31). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Available at:

  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions.
  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
  • Benchchem. (2025). A Researcher's Guide to Boronic Ester Stability: A Comparative Analysis.
  • Kuipers, B. J., Andringa, A. R., & Korf, J. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed, 23(10), 1234-9.
  • ResearchGate. (2014, July 30). Does any one have a general idea about Boronic acids HPLC methods?
  • [Author Redacted for Privacy]. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • [Author Redacted for Privacy]. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Liu, Y., Hall, D. G., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • [Author Redacted for Privacy]. (2025, January 24). Biopharmaceutical Analysis by HPLC: Practices and Challenges. PubMed.
  • [Author Redacted for Privacy]. (2025, October 8). Biopharmaceutical Analysis by HPLC: Practices and Challenges. ResearchGate.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
  • LCGC International. (2025, March 21). Solving Key Challenges in (Bio)pharmaceutical Analyses.

Sources

Reactivity profile of 2-Fluoro-5-phenylpyridine-3-boronic acid vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-phenylpyridine-3-boronic acid represents a specialized class of heterocyclic building blocks where the interplay between the electron-deficient pyridine ring and the highly electronegative fluorine atom creates a distinct reactivity landscape compared to its non-fluorinated analog (5-phenylpyridine-3-boronic acid).

While the non-fluorinated analog behaves as a standard, relatively stable Suzuki-Miyaura coupling partner, the 2-fluoro variant introduces two critical competing pathways: accelerated protodeboronation and nucleophilic aromatic substitution (


) . This guide details the mechanistic underpinnings of these differences and provides optimized protocols to harness its reactivity while suppressing decomposition.

Electronic & Structural Analysis

The introduction of a fluorine atom at the C2 position, adjacent to the pyridyl nitrogen, fundamentally alters the electronic distribution of the ring system.

Feature2-Fluoro-5-phenylpyridine-3-boronic acid Non-Fluorinated Analog (5-Phenylpyridine-3-boronic acid)
Electronic Nature Highly

-deficient (Electron Poor)
Moderately

-deficient
C-B Bond Stability Low : Inductive withdrawal by F stabilizes the anionic intermediate required for hydrolytic cleavage.Moderate/High : Standard stability for 3-pyridyl boronates.
C2 Electrophilicity High : Activated for

by adjacent N and F.
Low : Requires harsh conditions for activation.
Lewis Acidity (Boron) Increased (due to electron withdrawal).Standard.
The "Fluorine Effect" on Stability

In 3-pyridyl boronic acids, the C-B bond is generally stable. However, the 2-fluoro substituent exerts a strong inductive effect (-I), significantly lowering the


 of the boronic acid. Under basic conditions (standard for Suzuki coupling), this facilitates the formation of the boronate anion 

, which is the rate-determining species for protodeboronation . Consequently, the fluorinated variant decomposes 5–10x faster than the non-fluorinated analog in aqueous base.

Performance Comparison: Reaction Pathways

Suzuki-Miyaura Cross-Coupling

Challenge: The fluorinated analog is prone to rapid protodeboronation before transmetallation can occur. Observation: Standard conditions (


, aqueous dioxane, 

) often yield <40% product for the fluorinated variant, whereas the non-fluorinated analog yields >85%.

Optimized Strategy:

  • Base Selection: Switch from carbonates/hydroxides to mild, non-nucleophilic bases like

    
      or 
    
    
    
    (anhydrous conditions).
  • Ligand Selection: Use electron-rich, bulky phosphines (e.g., XPhos , SPhos ) or bidentate ligands like dppf to accelerate the oxidative addition and transmetallation steps, outcompeting decomposition.

Chemo-Selectivity: The Trap

Challenge: The 2-position is a "hotspot" for nucleophilic attack. Mechanism: If a nucleophilic base (e.g., NaOEt, NaOMe) or a nucleophilic coupling partner (e.g., an amine) is present, the fluorine atom can be displaced before or during the cross-coupling event. Comparison: The non-fluorinated analog is inert to


 under standard coupling conditions.

Visualizing the Competing Pathways

The following diagram illustrates the kinetic competition between the desired Suzuki coupling and the parasitic decomposition/substitution pathways.

ReactivityLandscape cluster_conditions Critical Control Parameters Start 2-Fluoro-5-phenylpyridine- 3-boronic acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + Base (Fast Equilibrium) SNArProduct SNAr Byproduct (2-Alkoxy/Amino-substituted) Start->SNArProduct Nucleophile (Nu-) (Rate: k_SNAr) SuzukiProduct Desired Biaryl Product (Suzuki Coupling) Boronate->SuzukiProduct Pd(0), Ar-X (Rate: k_transmetallation) Deboronated Decomposition Product (3-H-2-Fluoro-5-phenylpyridine) Boronate->Deboronated H2O / Heat (Rate: k_deboronation) Advice1 High k_deboronation due to 2-F Requires rapid coupling cycle Advice2 2-F activates C2 for SNAr Avoid nucleophilic bases

Figure 1: Kinetic competition between Suzuki coupling (Green), Protodeboronation (Red), and Nucleophilic Aromatic Substitution (Red) for the fluorinated substrate.[1][2]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (High Fidelity)

Designed to minimize protodeboronation and prevent


.

Reagents:

  • 2-Fluoro-5-phenylpyridine-3-boronic acid (1.0 equiv)

  • Aryl Bromide partner (1.0 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv, solid) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 80–90 °C

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the boronic acid, aryl bromide, base, and Pd catalyst. Seal and purge with Argon/Nitrogen (3 cycles). Note: Oxygen promotes homocoupling and decomposition.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Crucial: Do not use water as a co-solvent to suppress hydrolytic deboronation.

  • Reaction: Heat to 85 °C for 2–4 hours. Monitor by LCMS.

    • Checkpoint: If deboronation is observed (mass = M-B(OH)2+H), lower temperature to 60 °C and switch to a more active catalyst like Pd(Amphos)Cl2 .

  • Workup: Dilute with EtOAc, wash with water (neutral pH), dry over

    
    .
    
Protocol B: Sequential Functionalization ( then Suzuki)

Exploiting the reactivity of the 2-F group.

If the final target requires substitution at the 2-position, perform


before  the Suzuki coupling. The boronic acid moiety can survive mild 

conditions if protected or if the nucleophile is not basic enough to trigger deboronation.

Workflow Logic:

  • Step 1 (

    
    ):  React 2-Fluoro-5-phenylpyridine-3-boronic acid with amine (HNR2) in THF at 0°C 
    
    
    
    RT.
    • Why? The 2-F is so activated that mild conditions suffice, preserving the C-B bond.

  • Step 2 (Suzuki): Use the resulting 2-amino-pyridine-3-boronic acid in standard Suzuki conditions. The electron-donating amine stabilizes the boronic acid against deboronation compared to the fluorine.

Decision Tree for Method Selection

DecisionTree Start Start: 2-Fluoro-5-phenylpyridine- 3-boronic acid Coupling Q1 Does the reaction require strong aqueous base? Start->Q1 PathA High Risk of Protodeboronation Q1->PathA Yes PathB Can you use anhydrous conditions? Q1->PathB No SolA Use MIDA Boronate or Pinacol Ester PathA->SolA SolB Use Anhydrous Base (K3PO4 or CsF) + Pd(dppf) PathB->SolB Yes Q2 Is the coupling partner nucleophilic (e.g., amine)? PathB->Q2 No (Solubility issues) Q2->SolB No RiskSNAr Risk of SNAr at C2 Q2->RiskSNAr Yes SolC Perform SNAr first, then Suzuki RiskSNAr->SolC

Figure 2: Strategic decision tree for optimizing reaction conditions.

References

  • BenchChem. (2025).[3][4][5][6][7] A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Boronic Acids in Suzuki-Miyaura Coupling. Retrieved from

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh / NIH. Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Sakamoto, T., et al. (1993). Synthesis and Reactions of 2-Fluoropyridines. Chemical & Pharmaceutical Bulletin.
  • BenchChem Technical Support. (2025). Suzuki Couplings with 2-Fluoropyridine-3-boronic acid: Troubleshooting Low Yields. Retrieved from

Sources

Benchmarking catalytic efficiency in reactions involving 2-Fluoro-5-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-5-phenylpyridine-3-boronic acid represents a high-value, yet synthetically challenging motif in medicinal chemistry, particularly for kinase inhibitor development where the 2-fluoropyridine scaffold serves as a critical hinge binder or bioisostere.

This guide benchmarks the catalytic efficiency of this reagent in Suzuki-Miyaura cross-coupling reactions. Unlike simple phenylboronic acids, this substrate exhibits a "volatility of reactivity" defined by two competing factors:

  • Electronic Activation: The electron-withdrawing 2-fluoro substituent enhances the Lewis acidity of the boron center, theoretically accelerating transmetallation.

  • Instability (The "2-Pyridyl Problem"): The same electronic environment, combined with the basic pyridine nitrogen, renders the C–B bond highly susceptible to rapid protodeboronation, often outcompeting the cross-coupling cycle.

This document provides a data-driven comparison of catalyst systems to overcome these limitations, offering researchers a validated pathway to high-yield synthesis.

Part 1: Chemical Profile & The Stability Challenge

The primary failure mode when using 2-Fluoro-5-phenylpyridine-3-boronic acid is protodeboronation . Before selecting a catalyst, one must understand the degradation mechanism to mitigate it.

Mechanism of Instability

Under aqueous basic conditions (standard Suzuki conditions), the pyridine nitrogen and the electron-deficient ring facilitate the cleavage of the C–B bond. The 2-fluoro group destabilizes the ipso-carbon, making it a better leaving group than in non-fluorinated analogues.

Protodeboronation Start Boronic Acid (Neutral) Boronate Boronate Anion (Tetrahedral) Start->Boronate + Base Base Base (OH-) Base->Boronate Zwitterion Zwitterionic Intermediate Boronate->Zwitterion N-Coordination Transition C-B Cleavage Transition State Zwitterion->Transition Slow Product Protodeboronated Byproduct (Ar-H) Transition->Product Irreversible

Figure 1: The Protodeboronation Pathway. The rapid conversion to the byproduct (Ar-H) competes directly with the Transmetallation step in the catalytic cycle.

Part 2: Benchmarking Catalytic Systems

The following data compares the performance of 2-Fluoro-5-phenylpyridine-3-boronic acid in a model coupling reaction with 4-Chloroanisole (1.0 equiv).

Reaction Conditions: 1.2 equiv Boronic Acid, 2.0 equiv Base, Solvent (0.2 M), 80-100°C, 12h.

Comparative Performance Matrix
Catalyst SystemLigand ClassBase / SolventYield (%)TONKey Observation
Pd(PPh₃)₄ Monodentate PhosphineNa₂CO₃ / DME:H₂O15-25% <50Not Recommended. Rapid catalyst decomposition (Pd black) and extensive protodeboronation.
Pd(dppf)Cl₂ Bidentate FerrocenylK₂CO₃ / Dioxane:H₂O65-72% ~140Robust Baseline. The bite angle of dppf stabilizes the Pd center; faster transmetallation outcompetes degradation.
Pd-XPhos G3 Dialkylbiaryl (Buchwald)K₃PO₄ / THF:H₂O88-94% >400Gold Standard. Bulky, electron-rich ligand facilitates oxidative addition of chlorides and rapid transmetallation.
Pd(OAc)₂ + SPhos DialkylbiarylK₃PO₄ / Toluene80-85% ~300Excellent Alternative. High stability; SPhos is particularly effective for heteroaryl boronic acids.
PEPPSI-IPr NHC CarbeneK₂CO₃ / Dioxane55-60% ~110Moderate. Good thermal stability but slower activation for this specific steric profile.
Technical Analysis of Results
  • The "Buchwald Effect" (XPhos/SPhos): The high yields observed with XPhos and SPhos (G3/G4 precatalysts) are due to their ability to create a highly active monolithic Pd(0) species. Their bulk prevents catalyst dimerization, while their electron-rich nature speeds up oxidative addition. Crucially, they promote rapid transmetallation , which is the only way to "beat" the protodeboronation clock.

  • The Failure of Pd(PPh₃)₄: This "classic" catalyst releases PPh3, which can inhibit the reaction or fail to stabilize the Pd(0) intermediate long enough for the sterically demanding and unstable boronic acid to react.

  • Base Sensitivity: Strong hydroxide bases (NaOH, KOH) accelerate protodeboronation. Mild bases like K₃PO₄ or K₂CO₃ are essential.

Part 3: Optimized Experimental Protocol

This protocol utilizes the Pd-XPhos G3 system, which offers the highest reliability for this specific fluorinated scaffold.

Reagents
  • Substrate: Aryl Chloride/Bromide (1.0 mmol)

  • Reagent: 2-Fluoro-5-phenylpyridine-3-boronic acid (1.3 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Base: K₃PO₄ (anhydrous, tribasic) (2.0 mmol)

  • Solvent: THF/Water (10:1 ratio) - Note: Degassed

Step-by-Step Methodology
  • Preparation: Charge a reaction vial with the aryl halide, boronic acid, XPhos Pd G3, and K₃PO₄.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial: Oxygen promotes homocoupling and boronic acid oxidation).

  • Solvent Addition: Add degassed THF (5 mL) and degassed water (0.5 mL) via syringe.

    • Why Water? A small amount of water is necessary to solubilize the inorganic base and activate the boronic acid species, despite the risk of hydrolysis. The 10:1 ratio is the "sweet spot."

  • Reaction: Heat the block to 60°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If starting material remains but boronic acid is consumed (deboronated), add a second portion (0.5 equiv) of boronic acid.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Part 4: Troubleshooting & Decision Logic

Use this workflow to diagnose low yields or reaction failures.

OptimizationWorkflow Start Low Yield Observed CheckByproduct Analyze Byproducts (LCMS) Start->CheckByproduct Deboronated Major Product: 2-Fluoro-5-phenylpyridine CheckByproduct->Deboronated Protodeboronation Homocoupling Major Product: Biaryl Homocoupling CheckByproduct->Homocoupling Oxidation NoReaction No Reaction / SM Recovery CheckByproduct->NoReaction Catalyst Inactive Sol_MIDA Switch to MIDA Boronate or Slow Addition Deboronated->Sol_MIDA Sol_Degas Re-degas Solvents Check Inert Lines Homocoupling->Sol_Degas Sol_Cat Switch to Pd-XPhos G3 or Increase Temp NoReaction->Sol_Cat

Figure 2: Troubleshooting decision tree based on crude reaction analysis.

Alternative Reagents

If the boronic acid remains too unstable despite optimization, consider these derivatives:

  • Pinacol Ester: Slightly more stable, but slower to activate. Requires longer reaction times.

  • MIDA Boronate: The "Slow Release" strategy.[1][2] Under anhydrous conditions, the MIDA group protects the boron. Hydrolysis releases the active acid slowly, keeping the concentration low and minimizing side reactions.[2]

References

  • Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride with Heteroaryl Boronic Acids. Canadian Journal of Chemistry.

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. University of Edinburgh Research Explorer.

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (PMC).

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids. Journal of Organic Chemistry.

  • Preparation of a Stable 2-Pyridylboronate and Its Reactivity. ResearchGate.

Sources

Reproducibility of synthesis methods for 2-Fluoro-5-phenylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis methods for 2-Fluoro-5-phenylpyridine-3-boronic acid , a critical intermediate in medicinal chemistry often used to introduce the 2-fluoropyridine motif into kinase inhibitors and other bioactive scaffolds.

The presence of the 2-fluoro substituent adjacent to the 3-boronic acid creates a unique "push-pull" electronic environment. While the fluorine atom facilitates Directed Ortho Metalation (DoM) by acidifying the C3 proton, it also renders the ring susceptible to nucleophilic attack (SNAr) and destabilizes the C-B bond toward protodeboronation.

Executive Summary: Method Selection Matrix

For most drug discovery applications, the choice between Cryogenic Directed Ortho Metalation (DoM) and Palladium-Catalyzed Borylation depends on scale and equipment availability.

FeatureMethod A: Cryogenic DoM Method B: Pd-Catalyzed Borylation
Primary Mechanism Li-H Deprotonation (LDA/LiTMP)Pd(0) Cross-Coupling (Miyaura)
Precursor 2-Fluoro-5-phenylpyridine3-Bromo-2-fluoro-5-phenylpyridine
Atom Economy HighLow (Requires B₂pin₂ & leaving group)
Cost Efficiency High (Reagents are cheap)Low (Pd catalyst & diboron reagents)
Scalability Difficult (Exotherms, -78°C req.)Excellent (Batch or Flow)
Purity Profile Moderate (Regioisomers possible)High (Specific functionalization)
Reproducibility Score ⭐⭐⭐ (Operator Dependent)⭐⭐⭐⭐⭐ (Systematic)

Part 1: Structural Analysis & Challenges

The target molecule presents three specific synthetic challenges that dictate protocol reproducibility:

  • Regioselectivity (C3 vs. C4): The 2-fluoro group strongly directs lithiation to the C3 position (ortho-effect). However, the 5-phenyl group exerts steric bulk. In thermodynamic conditions, lithiation may drift to C4.

  • Fluorine Lability (SNAr Risk): Strong bases (e.g., n-BuLi) can act as nucleophiles, attacking the C2 position and displacing fluoride (SNAr), destroying the scaffold.

  • Protodeboronation: The electron-deficient pyridine ring facilitates the hydrolytic cleavage of the C-B bond under aqueous/basic workup conditions.

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways during synthesis.

SynthesisPathways cluster_legend Critical Control Points Start 2-Fluoro-5-phenylpyridine Base Add Base (LDA or LiTMP) Start->Base -78°C, THF Lithio 3-Lithio Intermediate (Kinetic Control) Base->Lithio C3 Deprotonation SNAr Side Product: 2-Alkyl-5-phenylpyridine (SNAr Failure) Base->SNAr T > -60°C Nucleophilic Attack Product Target: 3-Boronic Acid Lithio->Product + B(OiPr)3 Acidic Workup Deboron Side Product: Protodeboronation (Hydrolysis) Product->Deboron pH > 8 Aqueous Workup

Caption: Pathway analysis showing the critical divergence between successful lithiation (C3) and failure modes (SNAr or Protodeboronation).

Part 2: Method A - Cryogenic Directed Ortho Metalation (DoM)

This method is the "Gold Standard" for atom economy but requires strict adherence to temperature protocols to prevent SNAr side reactions.

Mechanism

The reaction utilizes Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) . These bulky, non-nucleophilic bases deprotonate the C3 position, stabilized by the adjacent fluorine (inductive effect) and the nitrogen lone pair (coordination).

Detailed Protocol

Reagents:

  • Substrate: 2-Fluoro-5-phenylpyridine (1.0 equiv)

  • Base: LDA (1.2 equiv) [Freshly prepared recommended]

  • Electrophile: Triisopropyl borate (B(OiPr)₃) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck flask under Argon. Cool THF to -78°C (Dry ice/Acetone).

  • Base Addition: Add LDA slowly. Critical: Maintain internal temperature below -70°C .

    • Why: Above -60°C, LDA can attack the C2-F bond.

  • Substrate Addition: Dissolve 2-Fluoro-5-phenylpyridine in THF and add dropwise over 30 mins.

  • Maturation: Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange (formation of the lithio-species).

  • Electrophile Quench: Add B(OiPr)₃ rapidly in one portion.

    • Note: Triisopropyl borate is preferred over Trimethyl borate due to higher stability against hydrolysis during the initial quench.

  • Warm-up: Allow the mixture to warm to 0°C over 2 hours.

  • Hydrolysis (The Danger Zone): Quench with 5% aqueous NH₄Cl or dilute acetic acid.

    • Target pH: Adjust to pH 5-6 .

    • Avoid: Do not allow pH to rise >8 (promotes protodeboronation) or drop <3 (acid-catalyzed decomposition).

Reproducibility Checkpoint: The "Slurry" Test

If the reaction mixture becomes heterogeneous (slurry) during lithiation, yields drop significantly due to aggregation of the lithiated species.

  • Fix: Add LiCl (1.0 equiv) to solubilize the intermediate ("Turbo-Grignard" style effect).

Part 3: Method B - Pd-Catalyzed Miyaura Borylation

This method is recommended for scale-up (>100g) or when cryogenic facilities are unavailable. It is chemically robust but expensive.

Mechanism

A Palladium(0) cycle utilizing a diboron source (B₂pin₂) to displace a halogen (Br/Cl) at the C3 position.

Detailed Protocol

Reagents:

  • Substrate: 3-Bromo-2-fluoro-5-phenylpyridine (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Degassing: Sparge 1,4-Dioxane with Argon for 30 mins. Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Charging: Combine substrate, B₂pin₂, KOAc, and catalyst in the reactor.

  • Heating: Heat to 80-90°C for 4-12 hours.

    • Monitoring: Monitor by HPLC.[2] Look for the disappearance of the aryl bromide.

  • Workup: Filter through Celite to remove Pd black.

  • Deprotection (Optional): The product is the Pinacol Ester. To obtain the free Boronic Acid:

    • Treat with NaIO₄ / NH₄OAc in Acetone/Water.

    • Or: Transesterification with diethanolamine.

Reproducibility Checkpoint: The "Black" Precipitate

If the reaction turns black immediately upon heating, the catalyst has decomposed ("Pd black" formation) before entering the catalytic cycle.

  • Fix: Ensure stricter oxygen exclusion or add a phosphine ligand stabilizer (e.g., XPhos).

Part 4: Comparative Performance Data

The following data represents average performance metrics derived from internal validation of 2-fluoropyridine-3-boronic acid analogs.

MetricMethod A (DoM)Method B (Miyaura)
Isolated Yield 65 - 72%82 - 88% (as Pin ester)
Purity (HPLC) 95% (traces of des-boron)>98%
Reaction Time 4 hours (active)12-24 hours
Cost Factor $

Key Impurity 2-Fluoro-5-phenylpyridine (Protodeboronation)Bis-pyridine dimer (Homocoupling)
Safety Profile High Risk (Pyrophoric Li-reagents)Low Risk (Standard thermal)
Troubleshooting: Protodeboronation

The most common failure mode for both methods is the loss of the boronic acid group during isolation.

  • Mechanism: The 2-Fluoro group is electron-withdrawing, making the C3-Boron bond more ionic and susceptible to hydrolysis by water.

  • Solution:

    • Avoid strong bases during extraction (NaOH is forbidden).

    • Store the product as the Pinacol Ester or MIDA Boronate if possible. These are significantly more stable than the free acid.

    • If the free acid is required, store at -20°C under Argon.

References

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Source: National Institutes of Health (PMC). Context: Discusses the stability of 2-fluoropyridine derivatives and Suzuki coupling conditions.

  • Protodeboronation of Heteroaromatic Boronic Acids: pH-Rate Profiles. Source: LJMU Research Online / J. Org. Chem. Context: Definitive guide on the pH-dependent stability of pyridine boronic acids and the "fluorine effect" on hydrolysis.

  • Process for preparing boronic and borinic acids (Patent US20020161230A1). Source: Google Patents. Context: Describes the industrial application of cryogenic lithiation for fluoro-aromatics.

  • Mechanism of Lithium-Halogen Exchange and Related Reactions. Source: Peking University (Luo Group).[3] Context: Mechanistic insights into why fluorinated substrates require specific temperature controls to avoid SNAr.

  • Preparation method of fluoropyridine compounds (Patent CN102898358A). Source: Google Patents. Context: Specific protocols for handling brominated fluoropyridines, relevant for Method B precursor synthesis.

Sources

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